molecular formula C8H8O4S B188935 2-(Methylsulfonyl)benzoic acid CAS No. 33963-55-2

2-(Methylsulfonyl)benzoic acid

Cat. No. B188935
CAS RN: 33963-55-2
M. Wt: 200.21 g/mol
InChI Key: BZSXEZOLBIJVQK-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)benzoic acid is a derivative of benzoic acid . It appears as a white to light yellow or light green powder .


Synthesis Analysis

2-Nitro-4-methylsulfonylbenzoic acid can be synthesized by the oxidation of 2-nitro-4-methylsulfonyl toluene with hydrogen peroxide in the presence of CuO/Al2O3 .


Molecular Structure Analysis

The molecular formula of 2-(Methylsulfonyl)benzoic acid is C8H8O4S . In the crystal structure of a similar compound, 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid, O-H⋯O hydrogen bonds link the molecules into chains .


Chemical Reactions Analysis

The oxidation of 2-chloro-4-(methylsulfonyl)toluene to 2-chloro-4-(methylsulfonyl)benzoic acid has been developed with an excellent yield based on the recycling of NOx .


Physical And Chemical Properties Analysis

2-(Methylsulfonyl)benzoic acid is a white to light yellow or light green powder . It has a boiling point of 437.8°C at 760 mmHg .

Scientific Research Applications

1. Electrochemical Oxidation

  • Application Summary: 2-(Methylsulfonyl)benzoic acid is used in the electrochemical oxidation of 2-nitro-4-methylsulfonyltoluene to 2-nitro-4-methylsulfonylbenzoic acid. This process is important for the production of 2-nitro-4-methylsulfonylbenzoic acid, which is widely used in various fields such as dyes, medicine, and agriculture .
  • Methods of Application: The oxidation is achieved under ambient pressure and temperature by employing molybdate as the catalyst and graphite rod as the anode. The selectivity of 95.16% was realized in acidic media with the conversion of 57.37% .
  • Results or Outcomes: This work demonstrates molybdate as an efficient catalyst for the first time, and provides a new electrochemical approach for highly selective production of 2-nitro-4-methylsulfonylbenzoic acid .

2. Synthesis of Cardiotonic Drugs

  • Application Summary: 2-(Methylsulfonyl)benzoic acid is used in the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate product in the preparation of the cardiotonic drugs Sulmazole and Isomazole .
  • Methods of Application: Two alternative approaches were developed for the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid using readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol .
  • Results or Outcomes: The total yields of the synthesis were 17% and 37%, respectively. The synthesis starting from 2-methyl-5-nitrophenol is more process-oriented and can be used in the resynthesis of Sulmazole and Isomazole .

Safety And Hazards

When handling 2-(Methylsulfonyl)benzoic acid, it’s important to avoid contact with skin and eyes, avoid breathing vapors or mists, and do not ingest . If swallowed, seek immediate medical assistance . It’s also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

Future Directions

There is an urgency to develop a green synthesis approach for 2-nitro-4-methylsulfonylbenzoic acid production as nitric acid oxidation procedure generates a large amount of waste acid and nitrogen oxide .

properties

IUPAC Name

2-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSXEZOLBIJVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300953
Record name 2-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)benzoic acid

CAS RN

33963-55-2
Record name 33963-55-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methanesulfonylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
CC SHIH, HHO YEN - Acta Chimica Sinica, 1955 - sioc-journal.cn
Three new 4-amino-2-alkylsulfonyl benzoi:: acids, namely, 4-amino-2-methylsulfonyl benzoic acid, 4-amino-2-ethylsulfonyl benzoic acid and 4-amino-2-n-propylsulfonyl benzoic acid, …
Number of citations: 2 sioc-journal.cn
O Pytela, O Prusek - Collection of Czechoslovak Chemical …, 1999 - cccc.uochb.cas.cz
Three model compounds have been selected to study the relationship between ortho and para substitution: benzoic acid, phenol, and aniline. Sixteen substituents have been chosen …
Number of citations: 24 cccc.uochb.cas.cz
A Sato, N Sakauchi, J Shirai, H Furukawa, M Hara… - Tetrahedron, 2016 - Elsevier
5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide hydrochloride (TAK-259) is a novel, selective, and orally active α 1D adrenoceptor …
Number of citations: 4 www.sciencedirect.com
PP Shao, F Ye, PK Chakravarty… - Journal of medicinal …, 2012 - ACS Publications
The voltage-gated calcium channel Ca v 2.2 (N-type calcium channel) is a critical regulator of synaptic transmission and has emerged as an attractive target for the treatment of chronic …
Number of citations: 28 pubs.acs.org
M Rudzki, A Alcalde-Aragonés, WI Dzik… - …, 2012 - thieme-connect.com
The practical utility of decarboxylative transformations in organic synthesis is discussed, and the decarboxylative deuteration of (hetero) aromatic carboxylic acids is disclosed as a …
Number of citations: 42 www.thieme-connect.com
LJ Gooßen, N Rodríguez, C Linder, PP Lange… - …, 2010 - Wiley Online Library
The protodecarboxylation of aromatic carboxylic acids by various copper and silver catalysts is investigated with the help of density functional calculations and experimental studies. The …
V Nummert, V Mäemets, M Piirsalu… - Journal of Physical …, 2011 - Wiley Online Library
17 O NMR spectra for 29 phenyl esters of ortho‐, para,‐ and meta‐substituted benzoic acids, X‐C 6 H 4 CO 2 C 6 H 5 , at natural abundance in acetonitrile were recorded. The δ( 17 O) …
Number of citations: 14 onlinelibrary.wiley.com
V Mäemets, M Piirsalu, IA Koppel - 2010 - academia.edu
17 O NMR spectra for 29 phenyl esters of ortho-, para-and meta-substituted benzoic acids, XC6h4co2c6h5, at natural abundance in acetonitrile were recorded. The δ ( 17 O) values of …
Number of citations: 0 www.academia.edu
JJ Jackson, GM Shibuya, B Ravishankar… - Journal of Medicinal …, 2022 - ACS Publications
… The amide coupling reaction was performed according to general procedure F using 4-bromo-2-methylsulfonyl-benzoic acid (200 mg, 0.72 mmol) in DMF (3.5 mL, 0.20 M), N,N-…
Number of citations: 2 pubs.acs.org
M Li, JM Hoover - Chemical Communications, 2016 - pubs.rsc.org
… The 2-methylsulfonyl benzoic acid participated well in the reaction (3q), suggesting the possibility of replacing the ortho-nitro group with other electron-withdrawing and chelating …
Number of citations: 64 pubs.rsc.org

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